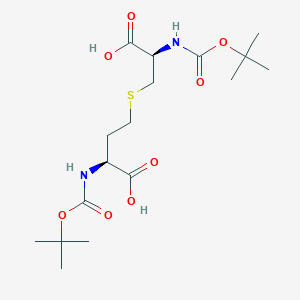
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Descripción general
Descripción
“Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid” is a biochemical used for proteomics research . It is a useful tool for the synthesis of branched, side-chain modified, cyclic peptides and peptide tools for click chemistry . The side-chain azido group is completely stable to piperidine and TFA, but can be readily converted to an amine on the solid phase or in solution by reduction with thiols or phosphines .
Molecular Structure Analysis
The molecular formula of “Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid” is C20H21NO5 . The molecular weight is 355.4 g/mol . The exact mass and monoisotopic mass are 355.14197277 g/mol .Physical And Chemical Properties Analysis
“Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid” has a molecular weight of 355.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 7 . The topological polar surface area is 84.9 Ų .Mecanismo De Acción
Target of Action
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a nonproteinogenic amino acid that is used in peptide synthesis . The primary targets of this compound are the peptide chains that it is incorporated into during synthesis. These peptide chains can have various roles depending on their sequence and structure.
Mode of Action
The compound interacts with its targets by being incorporated into peptide chains during solid-phase peptide synthesis (SPPS). The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in SPPS. It protects the amino group of the amino acid during the coupling process and is removed in the deprotection step to allow the next amino acid to be added .
Biochemical Pathways
For example, some peptides can act as enzymes, receptor ligands, or signaling molecules, influencing various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid would depend on the peptide it is incorporated into. In general, peptides have a relatively short half-life in the body due to rapid degradation by proteases. They may also have poor oral bioavailability due to degradation in the gastrointestinal tract and difficulty crossing cell membranes. Various strategies can be used to improve the pharmacokinetic properties of peptides, such as the use of protective groups, peptide modifications, and delivery systems .
Result of Action
The result of the action of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is the formation of a peptide with the desired sequence and structure. The effects of this peptide at the molecular and cellular level would depend on its specific sequence and structure .
Action Environment
The action of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is typically carried out in a controlled laboratory environment during SPPS. Factors such as temperature, pH, and solvent can influence the efficiency of the coupling and deprotection steps. In the body, the action of the resulting peptide would be influenced by various factors such as pH, temperature, presence of proteases, and interactions with other molecules .
Propiedades
IUPAC Name |
(2S,3S)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBBXMGQJYSGLW-DJJJIMSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186620 | |
| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid | |
CAS RN |
1279034-29-5 | |
| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279034-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















